(2R,3S)-3-methyl-2-phenylpyrrolidine

Description

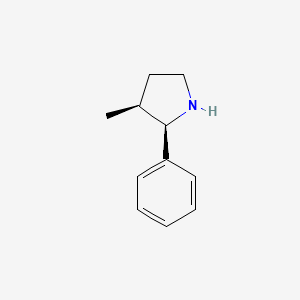

(2R,3S)-3-Methyl-2-phenylpyrrolidine is a chiral pyrrolidine derivative characterized by a methyl group at the 3S position and a phenyl group at the 2R position of the five-membered nitrogen-containing ring. Pyrrolidines are widely studied in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds, making them valuable scaffolds for drug design. The stereochemistry of this compound (R,S configuration) is critical for its interactions with biological targets, such as enzymes or receptors, where enantioselectivity often dictates potency .

Properties

CAS No. |

155220-62-5 |

|---|---|

Molecular Formula |

C11H15N |

Molecular Weight |

161.24 g/mol |

IUPAC Name |

(2R,3S)-3-methyl-2-phenylpyrrolidine |

InChI |

InChI=1S/C11H15N/c1-9-7-8-12-11(9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11+/m0/s1 |

InChI Key |

CWOJBVGDNJVMNZ-GXSJLCMTSA-N |

Isomeric SMILES |

C[C@H]1CCN[C@H]1C2=CC=CC=C2 |

Canonical SMILES |

CC1CCNC1C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-methyl-2-phenylpyrrolidine typically involves the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted pyrrole or pyrrolidine derivative, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-methyl-2-phenylpyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, converting the compound into more saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the phenyl or methyl groups, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution, chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.

Substitution: Sodium hydride in dimethylformamide, lithium diisopropylamide in tetrahydrofuran.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce more saturated pyrrolidine derivatives.

Scientific Research Applications

(2R,3S)-3-methyl-2-phenylpyrrolidine has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential interactions with biological molecules, including enzymes and receptors, due to its chiral nature.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of (2R,3S)-3-methyl-2-phenylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral centers play a crucial role in determining the compound’s binding affinity and specificity. The phenyl group may participate in π-π interactions, while the pyrrolidine ring can engage in hydrogen bonding or hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between (2R,3S)-3-methyl-2-phenylpyrrolidine and related compounds:

Key Observations:

- Steric and Electronic Effects : The phenyl group in this compound contributes to hydrophobicity, enhancing membrane permeability compared to polar derivatives like the carboxylic acid () or hydroxypyrrolidine ().

- Stereochemical Influence : The R,S configuration differentiates it from enantiomers like (2S,3R)-3-phenylpyrrolidine-2-carboxylic acid, which may exhibit distinct binding affinities in biological systems .

- Functional Group Diversity : Substituents such as esters () or fluoropyridines () alter reactivity and solubility. For example, the fluoropyridine in ’s compound increases metabolic stability compared to phenyl groups .

Research Findings and Challenges

- Structure-Activity Relationships (SAR) : Substituting the phenyl group with pyridine () or adding polar groups () modulates bioavailability. For instance, the carboxylic acid in improves water solubility but may limit blood-brain barrier penetration compared to the target compound .

- Synthetic Complexity : Achieving high enantiomeric excess in this compound requires costly chiral catalysts or multi-step resolutions, a challenge shared with ’s hydroxypyrrolidine .

- Thermal Stability : Pyrrolidines with aromatic substituents (e.g., phenyl, pyridine) generally exhibit higher melting points (>200°C) due to π-stacking, as seen in ’s pyridine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.